molecular formula C11H16Cl2N2 B1461878 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride CAS No. 1803596-41-9

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride

Cat. No.: B1461878
CAS No.: 1803596-41-9
M. Wt: 247.16 g/mol
InChI Key: WBDZXHLIRLLBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride is an organic compound with the molecular formula C11H16Cl2N2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride typically involves the reaction of 2-chloro-6-methylphenylamine with piperazine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride can be compared with other piperazine derivatives such as:

  • 1-(2-Chlorophenyl)piperazine
  • 1-(2-Methylphenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine

These compounds share a similar piperazine core but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

1-(2-chloro-6-methylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c1-9-3-2-4-10(12)11(9)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDZXHLIRLLBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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